molecular formula C16H15ClFN3O B2494960 [4-(6-Chloro-2-pyridinyl)piperazino](4-fluorophenyl)methanone CAS No. 339107-32-3

[4-(6-Chloro-2-pyridinyl)piperazino](4-fluorophenyl)methanone

Cat. No. B2494960
CAS RN: 339107-32-3
M. Wt: 319.76
InChI Key: SLEADZJXIWHDQQ-UHFFFAOYSA-N
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Description

The compound is a heterocyclic compound that has been explored for its potential in various biological and chemical applications. Its structure comprises a piperazine ring substituted with a fluorophenyl and a chloropyridinyl group, making it a candidate for further pharmacological evaluation and material science applications.

Synthesis Analysis

Synthesis of related heterocyclic compounds involves multi-step reactions, including the preparation of intermediates such as piperidinyl and pyridinyl methanones. These processes often employ techniques like electrophilic substitution, catalytic hydrogenation, and functional group transformations to achieve the desired compound with high purity and yield (Prasad et al., 2018).

Molecular Structure Analysis

Molecular structure characterization is typically performed using spectroscopic methods such as IR, NMR, and LC-MS, complemented by X-ray diffraction studies. These analyses reveal the conformational preferences of the compound's rings and the types of intramolecular interactions stabilizing the structure, such as hydrogen bonds (Prasad et al., 2018).

Chemical Reactions and Properties

The reactivity of 4-(6-Chloro-2-pyridinyl)piperazinomethanone with various reagents can lead to a plethora of derivatives, showcasing its versatile chemical properties. These reactions may include nucleophilic substitutions and additions, highlighting the compound's potential as a synthetic intermediate for further chemical exploration.

Scientific Research Applications

Arylcycloalkylamine Structures in D2-like Receptor Ligands

Arylcycloalkylamines, including phenyl piperidines and piperazines, feature prominently in the development of antipsychotic agents. These compounds, through their arylalkyl substituents, have been shown to enhance the potency and selectivity of binding affinity at D2-like receptors. Research indicates that the composite structure of these molecules, including elements such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, contributes significantly to their selectivity and potency at these receptors (Sikazwe et al., 2009).

Therapeutic Applications of Piperazine Derivatives

Piperazine, a six-membered nitrogen-containing heterocycle, is integral to the design of a wide range of drugs due to its versatile pharmacological applications. Piperazine-based molecules have been explored for their antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties, among others. The structural modification of the piperazine nucleus can significantly influence the medicinal potential of the resulting molecules. This adaptability underscores the broad potential of piperazine as a building block in drug discovery, suggesting a potential avenue for exploring the applications of "4-(6-Chloro-2-pyridinyl)piperazinomethanone" (Rathi et al., 2016).

Potential in Neuropharmacology

Research into the pharmacophore design of p38α MAP kinase inhibitors has identified the significance of substituents on the piperazine ring for achieving high binding selectivity and potency. This suggests that derivatives of piperazine, such as "4-(6-Chloro-2-pyridinyl)piperazinomethanone," may hold promise in the development of neuroprotective or anti-inflammatory agents by targeting specific kinases involved in proinflammatory cytokine release (Scior et al., 2011).

properties

IUPAC Name

[4-(6-chloropyridin-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFN3O/c17-14-2-1-3-15(19-14)20-8-10-21(11-9-20)16(22)12-4-6-13(18)7-5-12/h1-7H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEADZJXIWHDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(6-Chloro-2-pyridinyl)piperazino](4-fluorophenyl)methanone

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